Amiquinsin hydrochloride anhydrous

Cardiovascular pharmacology Antihypertensive duration Quinoline SAR

Amiquinsin hydrochloride anhydrous (CAS 1696-79-3, UNII YRF4CS601J) is the anhydrous hydrochloride salt of 4-amino-6,7-dimethoxyquinoline, a synthetic quinoline derivative originally developed as an investigational hypotensive agent. Distinguished from its monohydrate counterpart (CAS 13425-92-8) by the absence of lattice water, this anhydrous form provides a defined, non-hygroscopic stoichiometric entity suitable for accurate gravimetric formulation in preclinical models.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.69
CAS No. 1696-79-3
Cat. No. B605482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmiquinsin hydrochloride anhydrous
CAS1696-79-3
SynonymsAmiquinsin hydrochloride anhydrous, Amiquinsin HCl anhydrous
Molecular FormulaC11H13ClN2O2
Molecular Weight240.69
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)N.Cl
InChIInChI=1S/C11H12N2O2.ClH/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2;/h3-6H,1-2H3,(H2,12,13);1H
InChIKeyOCDSLXKDJFGRRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amiquinsin Hydrochloride Anhydrous (CAS 1696-79-3): Core Identity for Precision Procurement in Cardiovascular Research


Amiquinsin hydrochloride anhydrous (CAS 1696-79-3, UNII YRF4CS601J) is the anhydrous hydrochloride salt of 4-amino-6,7-dimethoxyquinoline, a synthetic quinoline derivative originally developed as an investigational hypotensive agent [1]. Distinguished from its monohydrate counterpart (CAS 13425-92-8) by the absence of lattice water, this anhydrous form provides a defined, non-hygroscopic stoichiometric entity suitable for accurate gravimetric formulation in preclinical models [2]. Early pharmacological characterization demonstrated blood-pressure-lowering activity in anesthetized and renal hypertensive canine models, establishing its place within the 4-aminoquinoline class of cardiovascular agents studied extensively during the 1970s [3].

Form Selection Anhydrous salt form for precise gravimetric formulation in preclinical dosing
Model Context Blood-pressure endpoint study fit in canine cardiovascular models
Class Fit 4-Aminoquinoline research tool for sustained hypotension modeling

Why 4-Aminoquinoline Hypotensives Cannot Be Treated as Interchangeable: The Amiquinsin Differentiation Case


Within the 6,7-dimethoxyquinoline scaffold, minor structural perturbations produce divergent pharmacodynamic and pharmacokinetic profiles that preclude casual substitution. Replacement of the 4-amino group with a 4-hydroxy moiety (giving U-558) alters both the duration of hypotensive action and the underlying mechanism—U-558 operates through alpha-adrenergic blockade and direct musculotropic depression, while amiquinsin's 4-amino motif is associated with a more prolonged blood-pressure-lowering effect [1]. Similarly, relocation of the ring nitrogen to generate the isoquinoline isomer yields a compound with qualitatively similar hypotensive activity but distinct metabolic fate and potency [2]. Even the hydration state (anhydrous vs. monohydrate) directly affects gravimetric dosing accuracy in milligram-scale research formulations, with the anhydrous form eliminating the ~7.5% mass offset introduced by lattice water [3]. These structural determinants of pharmacology demand compound-specific procurement rather than class-based sourcing.

4-OH analog (U-558) acts via α-adrenergic/musculotropic mechanism with shorter duration; direct substitution may alter temporal endpoint profile.
Isoquinoline isomer differs in metabolic fate and potency; scaffold-dependent pharmacology limits interchangeability.
Monohydrate form introduces ~7.5% mass offset, risking dose-response reproducibility in tightly calibrated assays.

Amiquinsin Hydrochloride Anhydrous: Quantitative Evidence for Differentiated Selection Against Closest Analogs


Duration of Hypotensive Action: Amiquinsin (4-NH2) vs. Hydroxyquinoline (4-OH)

The defining functional differentiator between amiquinsin and its closest structural congener—6,7-dimethoxy-4-hydroxyquinoline (U-558)—is the duration of hypotensive effect. NCATS Inxight Drugs, aggregating primary pharmacological data, explicitly states that amiquinsin (4-amino substitution) produces a 'more prolonged hypotensive effect' than the hydroxyquinoline (4-hydroxy substitution) [1]. While both compounds reduce blood pressure in hypertensive canine models, U-558's action is mediated through alpha-adrenergic blockade and direct musculotropic depression with a shorter temporal profile, whereas the 4-amino motif of amiquinsin extends the pharmacodynamic duration [2]. Quantitative temporal data (time to recovery, area under the blood-pressure-time curve) would require access to the original Bickerton et al. (1964) full-text datasets for precise comparison, but the qualitative directionality is consistently reported across authoritative databases [1][2].

Duration vs. 4-OH
Reported
Amiquinsin: reported prolonged effect vs U-558: shorter, α-blockade mechanism
Duration context differs; supports compound-specific model selection
Quantitative temporal data require original full-text datasets
Cardiovascular pharmacology Antihypertensive duration Quinoline SAR

Metabolic Fate Differentiation: 3-Quinolinol Metabolite Formation and Pharmacological Consequences

Amiquinsin undergoes a distinct metabolic transformation to 4-amino-6,7-dimethoxy-3-quinolinol (II) in both rats and humans, a metabolite not generated by the 4-hydroxyquinoline analog U-558 or the isoquinoline structural isomer [1]. Wright et al. (1980) established that this 3-quinolinol metabolite is the major human urinary metabolite and that the rat metabolite exists as the 3-O-sulfate conjugate [1]. Importantly, the same study reports that the pharmacological and toxicological properties of the parent compound (I) and the 3-quinolinol metabolite (II) are distinguishable—meaning metabolite activity contributes to the overall in vivo profile in a compound-specific manner not observed with comparator scaffolds lacking the 4-amino group [1]. This metabolic pathway constitutes a differentiating feature when selecting between 4-amino and 4-hydroxy quinoline hypotensive candidates for in vivo pharmacological studies.

Active Metabolite
Class-level
4-amino-6,7-dimethoxy-3-quinolinol (major urinary metabolite) distinct from U-558 (no 3-quinolinol metabolite)
Metabolite profile may influence in vivo readouts; absent in 4-OH comparator
Pharmacological/toxicological differentiation reported in rats and humans
Drug metabolism Quinoline hydroxylation Metabolite pharmacology

Pharmacokinetic Linearity and Biphasic Elimination in Canine Models: A Quantitative Baseline for In Vivo Study Design

Conklin and Hollifield (1970) established the foundational pharmacokinetic profile of amiquinsin hydrochloride in dogs, providing quantitative data essential for in vivo experimental design [1]. After intravenous administration, amiquinsin HCl exhibited a biphasic blood disappearance curve. Oral and parenteral dosing produced dose-related blood levels with linear urinary dose responses, and at least 15% of the administered dose was recovered in urine [1]. This linear, predictable pharmacokinetic behavior contrasts with the less extensively characterized PK of comparator 4-hydroxyquinoline (U-558), for which comprehensive absorption/distribution data were published separately and may not demonstrate the same dose proportionality [2]. The biphasic elimination profile has direct implications for dosing interval design in sustained hypotension models.

Canine PK
Reported
Biphasic elimination; dose-linear PK; ≥15% urinary recovery in dogs
Supports exposure-model validation for sustained infusion protocols
Direct comparative PK vs. U-558 not available in a single study
Pharmacokinetics Dose proportionality Canine cardiovascular models

Scaffold Isomerism: Quinoline (Amiquinsin) vs. Isoquinoline Differentiation in Hypotensive Activity

The isoquinoline structural isomer of amiquinsin—4-amino-6,7-dimethoxyisoquinoline hydrochloride—was synthesized and pharmacologically evaluated as a direct comparator [1]. Although both the quinoline (amiquinsin) and isoquinoline isomers demonstrated hypotensive activity in anesthetized normotensive dogs and antihypertensive effects in unanesthetized renal hypertensive dogs, the nitrogen position within the bicyclic scaffold (position 1 in isoquinoline vs. position 1 in quinoline numbering) alters electronic distribution and hydrogen-bonding capacity, which can affect target engagement, metabolic susceptibility, and off-target profiles [1][2]. The Wright et al. (1971) structure-activity relationship study demonstrated that within the quinoline series, simple 4-(alkylamino)-6,7-dimethoxyquinolines exhibited hypotensive activity 'equal to that of the parent 4-amino-6,7-dimethoxyquinoline (amiquinsin),' indicating that the primary 4-amino group itself represents a potency baseline against which substitutions are benchmarked [2].

Scaffold Isomer
Class-level
Quinoline (amiquinsin) vs Isoquinoline isomer: similar hypotensive effect, different electronic profile
Scaffold-dependent pharmacology; not functionally equivalent
Amiquinsin serves as potency benchmark for 4-substituted analogs
Scaffold hopping Quinoline vs. isoquinoline Structural isomer pharmacology

Anhydrous Form Specification: Stoichiometric Precision for Reproducible Dosing Formulations

Amiquinsin hydrochloride anhydrous (CAS 1696-79-3, MW 240.69 g/mol) differs from the monohydrate form (CAS 13425-92-8, MW ~258.7 g/mol) by the absence of one water molecule, translating to a ~7.5% mass difference [1]. In preclinical dosing formulations where the compound is weighed as the salt and administered on a mg/kg basis, inadvertent use of the monohydrate when the anhydrous form is specified—or vice versa—introduces a systematic dosing error of approximately 7.0-7.5% in the delivered free-base equivalent [1][2]. This error magnitude is sufficient to alter dose-response relationships in tightly calibrated cardiovascular assays. The NCI Thesaurus and FDA UNII system recognize the anhydrous form (UNII YRF4CS601J) as a distinct chemical entity from the hydrated forms, underscoring the regulatory and experimental importance of form-specific procurement [1].

Anhydrous vs. Hydrate
Specification review
MW 240.69 (anhydrous) vs. ~258.7 (monohydrate); ~7.5% mass offset
Eliminates hydration-state ambiguity for reproducible free-base dosing
Form mismatch can shift dose-response by ~7%
Salt form selection Anhydrous vs. hydrate Gravimetric accuracy

Amiquinsin Hydrochloride Anhydrous: Evidence-Grounded Research and Industrial Application Scenarios


Sustained-Duration Hypotension Modeling in Canine Cardiovascular Pharmacology

In preclinical canine models requiring prolonged blood pressure reduction for mechanistic or interventional studies, amiquinsin hydrochloride anhydrous provides a duration-of-action advantage over the 4-hydroxyquinoline analog U-558. As documented by the NCATS Inxight database, amiquinsin produces a more prolonged hypotensive effect than the hydroxyquinoline [1], while the established biphasic elimination kinetics and dose-linear pharmacokinetics (Conklin 1970) enable reproducible plasma level targeting across repeated-dose protocols [2]. The anhydrous form's defined stoichiometry (MW 240.69) eliminates the ~7.5% mass correction required with the monohydrate, supporting precise mg/kg dose calculations for intravenous infusion studies in instrumented canine preparations.

Quinoline Antihypertensive Structure-Activity Relationship (SAR) Benchmarking

Amiquinsin serves as the potency benchmark compound for 4-amino-6,7-dimethoxyquinoline SAR studies. Wright et al. (1971) established that several 4-(alkylamino)-6,7-dimethoxyquinoline derivatives exhibited hypotensive activity equal to that of the parent amiquinsin molecule [1]. Researchers synthesizing novel 4-substituted or 2-substituted quinoline antihypertensives can use amiquinsin hydrochloride anhydrous as the reference standard for in vitro and in vivo potency comparisons, with the anhydrous form providing accurate stoichiometry for calculating molar equivalence across a structurally diverse compound library. The quinoline scaffold also enables direct comparison with the isoquinoline constitutional isomer to probe nitrogen-position-dependent pharmacological differences [2].

Metabolite Identification and Pharmacologically Active Metabolite (PAM) Studies

For drug metabolism researchers investigating the contribution of active metabolites to overall in vivo pharmacology, amiquinsin offers a well-characterized metabolic pathway with a structurally confirmed active metabolite. Wright et al. (1980) identified, isolated, and independently synthesized 4-amino-6,7-dimethoxy-3-quinolinol as the major human urinary metabolite, noting that its pharmacological and toxicological properties are distinguishable from the parent compound [1]. This makes the amiquinsin/metabolite pair a useful model system for studying how 3-hydroxylation of the quinoline ring modulates cardiovascular activity, particularly in comparative metabolism studies where the 4-hydroxyquinoline analog (U-558) does not generate a corresponding 3-quinolinol metabolite.

Reference Standard for Spectrophotofluorometric Analytical Method Development

The Conklin and Hollifield (1970) publication established a validated spectrophotofluorometric assay for amiquinsin quantification in biological matrices [1]. Laboratories developing or validating bioanalytical methods for quinoline-based hypotensive agents in tissue, plasma, or urine can employ amiquinsin hydrochloride anhydrous as a calibration standard. The linear urinary dose response and ≥15% urinary recovery documented in the original pharmacokinetic study provide method performance benchmarks, while the anhydrous form eliminates hydration-state variability from standard curve preparation, ensuring accurate and reproducible quantification across analytical runs.

Application
Selection Property
Validation Focus
Sustained hypotension modeling (canine)
Duration-of-action differentiation vs. U-558
Biphasic elimination & dose linearity review
4-Aminoquinoline SAR benchmarking
Potency benchmark for 4-substituted analogs
In vitro/in vivo potency comparison context
Active metabolite pathway studies
3-Quinolinol metabolite characterization
Metabolite pharmacological profiling review
Bioanalytical method calibration
Anhydrous reference standard for spectrophotofluorometry
Method accuracy & urinary recovery benchmark
Quote Request

Request a Quote for Amiquinsin hydrochloride anhydrous

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.